2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Medicinal chemistry Physicochemical profiling Conformational analysis

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 3649-46-5) is a partially saturated bicyclic heterocycle comprising a fused imidazole and tetrahydropyridine ring with a phenyl substituent at the 2-position. First reported in J.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 3649-46-5
Cat. No. B3351501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS3649-46-5
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCN2C=C(N=C2C1)C3=CC=CC=C3
InChIInChI=1S/C13H14N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-3,6-7,10H,4-5,8-9H2
InChIKeyNBGNOWWMPCFNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 3649-46-5): Chemical Identity and Scaffold Context for Procurement Decisions


2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 3649-46-5) is a partially saturated bicyclic heterocycle comprising a fused imidazole and tetrahydropyridine ring with a phenyl substituent at the 2-position [1]. First reported in J. Chem. Soc. (C) in 1971 as a synthetic intermediate with no disclosed pharmaceutical utility [2], this compound has since emerged as a versatile scaffold in medicinal chemistry, particularly as a core structure for phosphodiesterase 10A (PDE10A) inhibitors [3] and as a precursor for 3-bromo functionalized derivatives via direct electrophilic bromination . With a molecular formula of C13H14N2 and molecular weight of 198.26 g/mol, it is commercially available at purities typically ≥95% .

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 3649-46-5)


Generic substitution among imidazo[1,2-a]pyridine derivatives is precluded by three critical structural determinants: (i) the saturation state of the pyridine ring (tetrahydro vs. fully aromatic), which alters conformational flexibility, basicity (predicted pKa ~7.8 for tetrahydro analogs vs. ~5.5-6.5 for aromatic congeners ), and metabolic susceptibility; (ii) the position of phenyl substitution (2-position vs. 6- or 8-positions), which redirects biological target engagement as evidenced by the divergent pharmacology of 6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (alpha1A adrenergic agonist, EC50 721 nM [1]) versus 2-phenyl derivatives (PDE10A inhibitor scaffold, derivative IC50 52 nM [2]); and (iii) the absence of additional substituents at C-3, which preserves a reactive site for regioselective bromination—a transformation that proceeds quantitatively under mild conditions (Br2/CH2Cl2, rt, 3 h) to yield the 3-bromo derivative . These structural features collectively define a unique chemical space that cannot be replicated by off-the-shelf analogs such as 2-phenylimidazo[1,2-a]pyridine (CAS 4105-21-9), 2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 55682-30-9), or 6-phenyl positional isomers.

Quantitative Differentiation Evidence for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 3649-46-5) vs. Closest Analogs


Saturation State Divergence: Tetrahydro vs. Aromatic Core—Predicted Physicochemical and Conformational Differences

The partially saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core of the target compound confers distinct physicochemical properties compared to the fully aromatic 2-phenylimidazo[1,2-a]pyridine (CAS 4105-21-9). The tetrahydro core introduces an sp3-hybridized ethylene bridge, increasing conformational flexibility and altering electron distribution. Predicted pKa for the tetrahydro scaffold is approximately 7.77±0.40 , compared to ~5.5–6.5 for the aromatic imidazo[1,2-a]pyridine system, indicating higher basicity and a greater fraction of protonated species at physiological pH. Molecular weight increases modestly from 194.23 g/mol (aromatic analog) to 198.26 g/mol (target), while the melting point of the aromatic analog is well-defined at 133–137°C versus typically non-crystalline or low-melting for the tetrahydro compound, reflecting differences in crystal packing.

Medicinal chemistry Physicochemical profiling Conformational analysis

Positional Isomer Pharmacological Divergence: 2-Phenyl vs. 6-Phenyl Tetrahydroimidazo[1,2-a]pyridine Receptor Engagement

The position of phenyl substitution on the tetrahydroimidazo[1,2-a]pyridine core fundamentally alters biological target engagement. 6-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CHEMBL466914) acts as an agonist at the human alpha1A adrenergic receptor with an EC50 of 721 nM, while showing no significant activity at alpha1B or alpha1D subtypes (EC50 >10,000 nM) [1]. In contrast, the 2-phenyl scaffold of the target compound serves as a core for PDE10A inhibitors: the 7-amido derivative 1-methyl-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)-4-(thiazol-4-yl)-1H-pyrazole-5-carboxamide exhibits PDE10A IC50 = 52 nM [2]. More highly optimized derivatives from the same patent family achieve PDE10A IC50 values as low as 0.003 nM [3].

GPCR pharmacology Adrenergic receptors PDE10A inhibition

Synthetic Utility: Regioselective C-3 Bromination as a Quantitatively Defined Derivatization Handle

The target compound possesses a single reactive C-3 position on the imidazole ring that undergoes clean, regioselective electrophilic bromination. Treatment of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.7 g, 8.9 mmol) with bromine (0.5 mL, 9.8 mmol, 1.1 equiv) in dry dichloromethane (55 mL) at room temperature for 3 hours yields 3-bromo-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . This contrasts with the fully aromatic 2-phenylimidazo[1,2-a]pyridine, where bromination regiochemistry can be complicated by competing reactivity at the pyridine ring [1], and with 3-substituted analogs (e.g., 2,3-diphenyl derivative, CAS 55682-30-9) where the C-3 position is already blocked, eliminating this diversification vector. The C-3 bromo derivative serves as a versatile cross-coupling partner for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed transformations.

Synthetic chemistry Halogenation Scaffold diversification

Photophysical Class Distinction: Singlet Oxygen Quantum Yields of Tetrahydro vs. Aromatic Imidazo[1,2-a]pyridine Derivatives

A systematic photophysical study by Abdel-Shafi et al. (2017) compared imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives as singlet oxygen photosensitizers [1]. Both classes exhibit singlet oxygen quantum yields (ΦΔ) in the range of 0.01–0.10 in D2O relative to phenalenone standard. However, the tetrahydro derivatives display distinct fluorescence decay behavior: some compounds fit a mono-exponential decay while others require a bi-exponential model (χ² ≈ 1.0±0.1), and show a pronounced solvent isotope effect (H2O vs. D2O) [1]. Rate constants for oxygen quenching of excited singlet states approach the diffusion-limited rate constant in both H2O and D2O. Singlet oxygen quenching rate constants (kqΔ) by ground-state sensitizers fall in the range (0.82–6.74) × 10⁹ M⁻¹ s⁻¹ in D2O [1]. Crucially, the tetrahydro scaffold's enhanced water solubility (conferred by the partially saturated ring) makes these derivatives more suitable for aqueous photodynamic applications than their fully aromatic counterparts.

Photodynamic therapy Singlet oxygen photosensitizers Fluorescence spectroscopy

PDE10A Inhibitor Scaffold Performance: Quantitative Potency Retention Across Tetrahydro Core Derivatives

The 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is extensively exemplified in US Patent 9,777,000 (Mochida Pharmaceutical) as a PDE10A inhibitor scaffold [1]. Derivatives bearing this core demonstrate potent enzyme inhibition across a wide potency range, with IC50 values spanning from 52 nM to 0.001 nM depending on the amide substituent at the 7-position [REFS-2, REFS-3]. Structural analogs in the same patent family that replace the tetrahydroimidazo[1,2-a]pyridine core with a [1,2,4]triazolo[1,5-a]pyridine core retain comparable potency (IC50 = 52 nM for the corresponding triazolo derivative) [4], while [1,2,4]triazolo[1,5-a]pyridine cores lacking the saturated ethylene bridge show potency shifts to <5 nM [5], indicating that the saturated vs. unsaturated heterocyclic core fine-tunes target engagement. The tetrahydro core specifically contributes conformational flexibility that may influence binding pocket accommodation and selectivity versus other PDE isoforms.

PDE10A inhibition CNS drug discovery Schizophrenia therapeutics

Antifungal Class Activity: Tetrahydroimidazo[1,2-a]pyridine Scaffold Performance Against Candida Species

Although the 2-phenyl-substituted parent compound has not itself been directly tested in published antifungal assays, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold class has demonstrated selective anticandidal activity. Özdemir et al. (2010) reported that 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) hydrazide exhibited MIC values of 0.016–1 mg/mL against a panel of 10 Candida species (including C. albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis) with no in vitro cytotoxicity up to 25 μg/mL against six mammalian cell lines [1]. This contrasts with the broader antifungal literature on aromatic imidazo[1,2-a]pyridine derivatives, which often show potent activity but with narrower selectivity windows [2]. The tetrahydro scaffold's selective antifungal profile, combined with the synthetic accessibility of the 2-carboxylic acid hydrazide derivatives, positions the parent 2-phenyl compound as a logical entry point for systematic antifungal SAR exploration.

Antifungal agents Candida infections Hydrazide derivatives

Procurement-Driven Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 3649-46-5)


PDE10A Inhibitor Lead Optimization and CNS Drug Discovery Programs

Procure this compound as the core scaffold for synthesizing PDE10A inhibitors targeting schizophrenia and other neurological disorders. As demonstrated in US9777000, derivatives of this tetrahydroimidazo[1,2-a]pyridine scaffold achieve PDE10A IC50 values from 52 nM down to 0.001 nM [1]. The 2-phenyl substitution pattern is critical—positional isomers (e.g., 6-phenyl) redirect target engagement toward adrenergic receptors (EC50 721 nM at alpha1A) [2]. The 7-position amine/amide handle enables systematic SAR exploration. For programs requiring balanced potency and CNS penetration, the partially saturated core provides a differentiated physicochemical profile (predicted pKa ~7.8) compared to fully aromatic imidazo[1,2-a]pyridine PDE10A inhibitors.

Regioselective C-3 Diversification for Parallel Library Synthesis

Use this compound as the starting material for C-3 bromination to generate 3-bromo-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [1], a versatile intermediate for Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions. The clean regioselectivity of the bromination (Br2, CH2Cl2, rt) eliminates the need for directing groups or protection/deprotection steps required with aromatic imidazo[1,2-a]pyridine analogs where competing pyridine ring bromination occurs [2]. This enables rapid generation of C-3 diversified compound libraries for high-throughput screening. Contrast with 3-substituted analogs such as 2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 55682-30-9) where this diversification vector is unavailable.

Aqueous Singlet Oxygen Photosensitizer Development for Antimicrobial Photodynamic Therapy

The tetrahydroimidazo[1,2-a]pyridine scaffold class generates singlet oxygen with quantum yields of 0.01–0.10 in D2O [1] while maintaining superior aqueous solubility compared to fully aromatic imidazo[1,2-a]pyridines. The 2-phenyl substituent provides a tunable handle for modulating absorption wavelength (λmax 269–307 nm) and singlet oxygen quantum yield. The scaffold's rate constants for oxygen quenching approach the diffusion limit in aqueous media, and ground-state quenching rate constants (kqΔ) span (0.82–6.74) × 10⁹ M⁻¹ s⁻¹, providing a range for optimization [1]. This compound can serve as a starting point for developing water-soluble photosensitizers targeting protozoal or fungal pathogens, leveraging the established antiprotozoal activity of related dicationic tetrahydroimidazo[1,2-a]pyridine derivatives (IC50 values as low as 1–6 nM against T. b. rhodesiense for diamidine derivatives) [2].

Antifungal Lead Generation via 2-Carboxylic Acid Derivatization

While the parent 2-phenyl compound itself requires elaboration for antifungal activity, the tetrahydroimidazo[1,2-a]pyridine scaffold has demonstrated selective anticandidal activity when elaborated at the 2-position with carboxylic acid hydrazide moieties. Özdemir et al. (2010) reported MIC values as low as 0.016 mg/mL against Candida species with selectivity indices >25 versus mammalian cells [1]. Procurement of the 2-phenyl parent compound enables systematic exploration of C-2 modifications (oxidation to carboxylic acid, conversion to hydrazide, condensation with aromatic aldehydes) to generate antifungal leads with potentially novel mechanisms of action distinct from clinical azoles and echinocandins.

Quote Request

Request a Quote for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.